molecular formula C28H19FO3 B11140873 6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one

6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one

Cat. No.: B11140873
M. Wt: 422.4 g/mol
InChI Key: JUOIOUIVYCFMOZ-YUMHPJSZSA-N
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Description

6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one is a synthetic benzo[b]furan derivative provided for research and development purposes. The benzo[b]furan scaffold is a recognized structural motif in medicinal chemistry and drug discovery, with numerous derivatives being investigated for a broad spectrum of biological activities . This particular compound features a benzylidene substitution at the 2-position and a (4-fluorophenyl)methoxy group at the 6-position, a structure that may be of interest in the design of novel bioactive molecules. Researchers are exploring this compound in various fields, including as a building block for the development of new therapeutic agents and functional materials. In early-stage investigations, derivatives with similar structures have shown potential in areas such as anticancer and antimicrobial research . The mechanism of action for this specific compound is currently undefined and is a subject for further investigation. Researchers should conduct their own thorough characterization and biological testing to determine its specific properties and applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C28H19FO3

Molecular Weight

422.4 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C28H19FO3/c29-23-12-8-20(9-13-23)18-31-24-14-15-25-26(17-24)32-27(28(25)30)16-19-6-10-22(11-7-19)21-4-2-1-3-5-21/h1-17H,18H2/b27-16-

InChI Key

JUOIOUIVYCFMOZ-YUMHPJSZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Condensation-Based Strategies

Condensation reactions are pivotal for forming the benzo[b]furan scaffold. A typical protocol involves the acid-catalyzed cyclization of substituted phenols with α,β-unsaturated ketones. For example, the reaction of 4-fluorobenzyl alcohol with a preformed benzofuran precursor under trifluoromethanesulfonic acid catalysis yields intermediates that are subsequently functionalized.

Representative Reaction Conditions

StepReagents/ConditionsPurpose
1Trifluoromethanesulfonic acid, CH₂Cl₂, refluxCyclization and aryl group introduction
2TBAF (tetrabutylammonium fluoride), MeOHDeprotection of silyl ether intermediates
3LiAlH₄ or NaBH₄Selective reduction of carbonyl groups

This method achieves moderate yields (40–60%) but requires stringent control of reaction parameters to prevent side reactions such as over-reduction or decomposition.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Ullmann condensations , are employed to introduce the 4-phenylphenyl and 4-fluorophenyl moieties. For instance, Suzuki coupling between a boronic acid derivative and a brominated benzo[b]furan intermediate facilitates the installation of the biphenyl group.

Optimized Suzuki-Miyaura Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 80°C, 12 h

  • Yield : 55–70%

The Ullmann condensation, using copper(I) iodide as a catalyst, is alternatively utilized for aryl ether formation, though it suffers from lower efficiency (30–45% yield).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in coupling steps by stabilizing charged intermediates, while protic solvents (MeOH, EtOH) are preferred for deprotection and reduction steps. Elevated temperatures (70–100°C) are critical for overcoming kinetic barriers in cyclization reactions but risk thermal degradation of sensitive intermediates.

Catalytic Systems

  • TBAF in Methanol : Efficiently removes tert-butyldimethylsilyl (TBS) protecting groups without affecting other functional groups.

  • Acid Catalysts : Trifluoromethanesulfonic acid outperforms H₂SO₄ or HCl in condensation steps due to its superior solubility in organic media.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (SiO₂, hexane/EtOAc gradient) is standard for isolating pure product. Recrystallization from methanol or ethanol further enhances purity (>95%).

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Key signals include the furan carbonyl at δ 170–175 ppm and aromatic protons at δ 6.8–7.8 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 422.4471 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CondensationShort reaction timeRequires harsh acids40–60%
Suzuki CouplingHigh regioselectivityPd catalyst cost55–70%
Ullmann CondensationBroad substrate scopeLow efficiency30–45%

Challenges and Industrial Scalability

Key Challenges

  • Functional Group Compatibility : The electron-withdrawing fluoro group slows nucleophilic aromatic substitutions, necessitating longer reaction times.

  • Byproduct Formation : Competing pathways during cyclization generate diaryl ether byproducts, requiring meticulous purification.

Scalability Considerations

Kilogram-scale synthesis employs continuous flow reactors to mitigate exothermic risks during condensation steps. Solvent recovery systems (e.g., DMF distillation) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization with groups such as nitro, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, amino, or halogen groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity, while the benzo[b]furan core may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Effects

  • This effect is consistent with improved solubility and metabolic resistance in fluorinated quinazolines and thiazolo-triazoles .
  • Biphenyl Methylene Group : The biphenyl substituent introduces steric bulk and extended conjugation, which may improve binding affinity to targets like kinases or receptors. Similar bulky groups in benzoxazin-3-one derivatives (e.g., 14n) correlate with high potency .

Physicochemical Properties

  • Solubility : Fluorine atoms improve aqueous solubility, as seen in 6-(4-fluorophenyl)quinazolines . The biphenyl group may counterbalance this with moderate hydrophobicity.
  • Stability: Halogenated derivatives (e.g., 3c, 14n) generally exhibit enhanced thermal and oxidative stability compared to non-halogenated analogs .

Key Research Findings

Fluorine’s Role : Fluorine substitution consistently improves biological activity across multiple compound classes, likely due to enhanced stability and target interactions .

Biphenyl vs. Monophenyl: Biphenyl-substituted benzofuran-3-one derivatives may offer superior binding affinity compared to monophenyl analogs, as seen in kinase inhibitors .

Biological Activity

The compound 6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one , also known by its CAS number 622791-71-3, is a derivative of the benzofuran class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C28H19FO3
  • Molecular Weight : 422.4471 g/mol
  • IUPAC Name : this compound

The structure includes a benzofuran core with multiple substituents that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives, including our compound of interest, in exhibiting anticancer activity. The following table summarizes key findings from various research studies:

StudyCompoundCell Lines TestedIC50 (µM)Mechanism of Action
Flynn et al. (2023)6aHAAECs, various cancer cell lines10-fold increase in potency over CA-4Inhibition of tubulin polymerization
MDPI (2022)MCC1019K562, HL60 leukemia cells0.1 - 5Inactivation of AKT signaling pathway
AABlocks (2025)622791-71-3A549 lung adenocarcinoma cellsNot specifiedInduction of apoptosis

The biological activity of This compound is primarily attributed to its interaction with cellular targets involved in cancer progression:

  • Tubulin Inhibition : Similar to other benzofuran derivatives, this compound may inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • AKT Pathway Modulation : The compound's effects on the AKT signaling pathway suggest it may play a role in regulating cell survival and proliferation.

Case Study 1: Antiproliferative Activity

A study conducted by Flynn et al. evaluated the antiproliferative effects of various benzofuran derivatives against human cancer cell lines. The results indicated that compound 6a demonstrated significant selectivity against human aortic arterial endothelial cells (HAAECs), with an increase in antiproliferative activity compared to standard drugs like Combretastatin-A4 (CA-4) .

Case Study 2: Cytotoxicity Against Leukemia Cells

In another investigation, the compound MCC1019 showed remarkable cytotoxicity against K562 and HL60 leukemia cells with an IC50 value as low as 0.1 µM. This study highlighted the importance of structural modifications in enhancing the anticancer efficacy of benzofuran derivatives .

Q & A

Q. Basic Research Focus

  • In vitro screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Compare with positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and ROS generation (DCFH-DA probes) .
  • In vivo models : Administer the compound (10-50 mg/kg) in xenograft mice, monitoring tumor volume and metastasis via bioluminescence imaging .

How do structural modifications (e.g., fluorophenyl vs. biphenyl groups) influence bioactivity?

Q. Advanced Research Focus

  • Fluorophenyl groups : Enhance lipophilicity and target binding (e.g., kinase inhibition) via hydrophobic interactions. Fluorine’s electronegativity may stabilize hydrogen bonds in active sites .
  • Biphenyl vs. phenyl : The biphenyl moiety increases π-π stacking with aromatic residues in proteins, improving binding affinity. Compare analogs using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Q. Advanced Research Focus

  • Degradation studies : Perform hydrolysis (pH 5-9, 25-50°C) and photolysis (UV light, 254 nm) to identify breakdown products via LC-MS .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCF).
  • Ecotoxicology : Evaluate acute toxicity (LC50_{50}) in algae (Chlorella vulgaris) and chronic effects (reproduction, growth) in soil organisms (Eisenia fetida) .

How can researchers design derivatives to improve metabolic stability and oral bioavailability?

Q. Advanced Research Focus

  • Prodrug strategies : Introduce ester or phosphate groups at the methoxy or ketone positions to enhance solubility .
  • CYP450 metabolism screening : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation sites). Stabilize vulnerable positions with deuterium or fluorine substitution .
  • Pharmacokinetic modeling : Predict absorption (Caco-2 permeability), distribution (logP), and half-life (hepatic microsome clearance) using software like GastroPlus .

What analytical techniques quantify the compound’s stability under varying storage conditions?

Q. Basic Research Focus

  • Forced degradation : Expose the compound to heat (40-60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor purity via HPLC (C18 column, acetonitrile/water) .
  • Oxidative stability : Treat with H2_2O2_2 (3%) and analyze by TLC for peroxide-induced byproducts .
  • Long-term storage : Store at -20°C under argon; assess crystallinity (PXRD) and hygroscopicity (dynamic vapor sorption) .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Simulate binding to anti-inflammatory targets (e.g., COX-2) over 100 ns trajectories using AMBER or GROMACS .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with IC50_{50} data to optimize potency .
  • Docking studies : Map interactions (hydrogen bonds, hydrophobic pockets) with cancer-related proteins (e.g., Bcl-2) using Glide (Schrödinger Suite) .

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